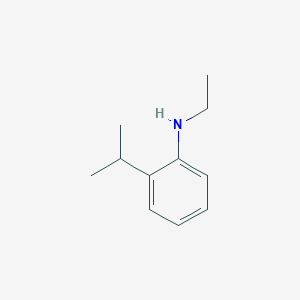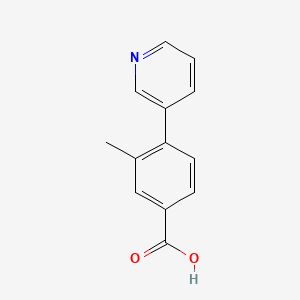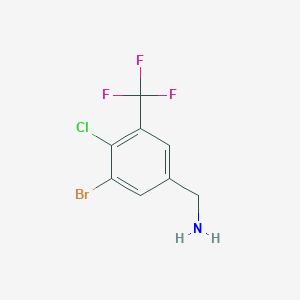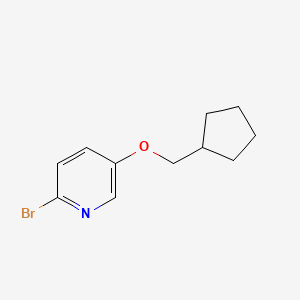
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to a phenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate typically involves the esterification of 2-(4-nitronapthalen-1-yl)-2-phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly used.
Major Products:
Reduction of the nitro group: 2-(4-Aminonapthalen-1-yl)-2-phenylacetate.
Hydrolysis of the ester group: 2-(4-Nitronapthalen-1-yl)-2-phenylacetic acid.
Electrophilic substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of dyes, pigments, and other materials due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-nitronapthalen-1-yl)-2-phenylacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding acid, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
Methyl 2-(4-nitrophenyl)-2-phenylacetate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Methyl 2-(4-aminonapthalen-1-yl)-2-phenylacetate: The nitro group is reduced to an amine.
Methyl 2-(4-chloronapthalen-1-yl)-2-phenylacetate: The nitro group is replaced with a chlorine atom.
This compound’s unique structure and reactivity make it a valuable molecule for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C19H15NO4 |
|---|---|
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate |
InChI |
InChI=1S/C19H15NO4/c1-24-19(21)18(13-7-3-2-4-8-13)16-11-12-17(20(22)23)15-10-6-5-9-14(15)16/h2-12,18H,1H3 |
Clave InChI |
PDCHVVOMKBQXNW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B12088034.png)

![[2,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B12088052.png)


-](/img/structure/B12088066.png)



![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-one](/img/structure/B12088084.png)


